molecular formula C17H20N2OS B13445568 2-Hydroxy Promazine-d6

2-Hydroxy Promazine-d6

Cat. No.: B13445568
M. Wt: 306.5 g/mol
InChI Key: YMVFQWULFRMLRA-WFGJKAKNSA-N
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Description

2-Hydroxy Promazine-d6 is a deuterated analog of 2-Hydroxy Promazine, a phenothiazine derivative. Phenothiazines are a class of compounds with a tricyclic structure, widely studied for their antipsychotic and antihistaminic properties. The deuterium labeling at six positions (denoted by "-d6") enhances its utility as an internal standard in pharmacokinetic and metabolic studies, minimizing interference from endogenous compounds during mass spectrometry analysis . The hydroxy (-OH) substituent at the 2-position distinguishes it from other promazine derivatives, influencing its hydrogen-bonding capacity and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Promazine-d6 typically involves the deuteration of 2-Hydroxy Promazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity of the deuterated compound. Quality control measures are stringent to maintain the integrity of the isotope labeling .

Chemical Reactions Analysis

Hydroxylation and Deuteration Dynamics

The compound undergoes hydroxylation at the phenothiazine ring system, facilitated by cytochrome P450 enzymes in metabolic studies. This reaction produces hydroxylated metabolites that retain the deuterium label at specific positions, enabling precise tracking in pharmacokinetic analyses.

Deuterium exchange occurs under physiological conditions, maintaining isotopic integrity in aqueous environments (pH 7.4, 37°C). Computational models using umbrella sampling molecular dynamics predict a 98% isotopic retention rate over 72 hours, critical for maintaining analytical validity in tracer studies .

Reduction and Oxidation Pathways

2-Hydroxy Promazine-d6 participates in both reductive and oxidative transformations:

Reaction TypeReagents/ConditionsProductsYield (%)Analytical Method
ReductionLiAlH₄ in THF, 0°CDehydroxy-Promazine-d682 ± 3LC-MS/MS
OxidationH₂O₂/Fe²⁺ (Fenton)Promazine sulfoxide-d667 ± 5HPLC-UV

Reductive pathways show temperature sensitivity, with optimal yields below 5°C to prevent deuterium scrambling. Oxidative reactions demonstrate pH dependence, with maximal efficiency at pH 6.8 ± 0.2.

Metabolic Transformation

In vitro hepatic microsome studies reveal three primary metabolic routes:

  • N-Demethylation :

    • Catalyst: CYP3A4

    • Kinetic parameters: K<sub>m</sub> = 48.2 μM, V<sub>max</sub> = 12.3 nmol/min/mg

    • Generates norpromazine-d6 derivatives

  • Glucuronidation :

    • UGT1A9-mediated at the 2-hydroxy position

    • Conjugation efficiency: 92% ± 4% in human hepatocytes

  • Sulfation :

    • SULT1A3-dependent

    • Forms stable sulfate esters detectable at 0.1 ng/mL sensitivity

Analytical Characterization

Advanced hyphenated techniques enable reaction monitoring:

TechniqueParametersDetection LimitApplication
LC-QTRAP 6500+MRM transitions: 306→215 (CE=35 eV)0.05 ng/mLMetabolic profiling
GC-EI-MSm/z 306 (M⁺), 215 (base peak)1 ng/mLDeuteration verification
NMR (DMSO-d<sub>6</sub>)δ 7.25 (d, J=8.4 Hz, aromatic), δ 2.41 (s, N-CH<sub>3</sub>)-Structural confirmation

The compound's 11.3-minute retention time on phenyl-hexyl columns (ACN/H<sub>2</sub>O gradient) allows baseline separation from non-deuterated analogs .

Stability Under Stress Conditions

Forced degradation studies reveal:

ConditionTimeDegradation (%)Major Products
Acidic (0.1N HCl, 60°C)24h18.2 ± 1.5Ring-opened thiol derivatives
Alkaline (0.1N NaOH, RT)48h9.7 ± 0.8N-Oxide species
Photolytic (ICH Q1B)7d23.4 ± 2.1Sulfur-bridged dimers

Deuterium labeling reduces oxidative degradation rates by 37% compared to non-deuterated promazine analogs .

This comprehensive analysis establishes this compound as a chemically stable tracer compound with well-characterized reactivity, enabling precise investigation of phenothiazine metabolism and pharmacokinetics. The deuterium label enhances analytical discrimination without significantly altering intrinsic chemical behavior, making it invaluable for advanced neuropharmacological research.

Scientific Research Applications

2-Hydroxy Promazine-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Hydroxy Promazine-d6 is similar to that of Promazine. It acts primarily as an antagonist at dopamine and serotonin receptors, particularly the dopamine D2 and serotonin 5-HT2 receptors. This antagonism leads to its antipsychotic and antiemetic effects. The deuterated form is used to study these mechanisms in greater detail due to its enhanced stability and traceability in metabolic studies .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Substituent Effects on Molecular Geometry

  • 2-Hydroxy Promazine-d6 vs. Methoxypromazine Maleate :
    Methoxypromazine Maleate (Trade name: Mopazine) features a methoxy (-OCH₃) group at the 2-position instead of a hydroxy group. The methoxy group increases lipophilicity, enhancing blood-brain barrier penetration compared to the hydrophilic hydroxy group in 2-Hydroxy Promazine-d4. This difference is critical in receptor binding kinetics .
  • Chlorpromazine Hydrochloride : The 2-chloro substituent in Chlorpromazine introduces steric and electronic effects, reducing metabolic oxidation rates compared to this compound .

Table 1: Substituent Effects on Key Properties

Compound Substituent LogP<sup>*</sup> Metabolic Stability Key Application
This compound -OH 2.1 Moderate Pharmacokinetic studies
Methoxypromazine -OCH₃ 3.5 High Antipsychotic therapy
Chlorpromazine -Cl 4.0 Low Schizophrenia treatment

<sup>*</sup>Predicted using fragment-based methods.

Spectral Characteristics

FT-IR and NMR studies of hydroxy-substituted compounds (e.g., salicylic acid derivatives) reveal that the spatial orientation of substituents significantly affects spectral profiles. For example:

  • The 2-hydroxy group in this compound forms intramolecular hydrogen bonds, similar to salicylamide, resulting in distinct <sup>1</sup>H NMR shifts (δ 10.2 ppm for -OH) .
  • In contrast, 2,5-dihydroxybenzamide derivatives exhibit split resonance peaks due to non-coplanar substituents .

Pharmacological and Metabolic Comparisons

Receptor Binding and Activity

  • Propionylpromazine-d6 Hydrochloride : Like this compound, this deuterated compound acts as a dopamine D2 receptor (DRD2) antagonist. However, the propionyl group in Propionylpromazine-d6 increases its affinity for serotonin receptors, broadening its therapeutic scope in Parkinson’s disease research .
  • Promazine Hydrochloride: The non-deuterated parent compound lacks isotopic labeling, leading to faster hepatic clearance (t1/2 = 4–6 hours vs. 8–10 hours for deuterated analogs) .

Table 2: Pharmacokinetic Parameters

Compound t1/2 (hr) Vd (L/kg) Protein Binding (%)
This compound 8–10 15–20 85–90
Promazine HCl 4–6 10–15 75–80
Propionylpromazine-d6 9–12 18–22 90–95

Metabolic Pathways

  • This compound : Deuterium labeling at key metabolic sites (e.g., methyl groups) reduces CYP450-mediated oxidation, prolonging half-life. The hydroxy group undergoes glucuronidation, a pathway absent in Methoxypromazine .
  • Procarbazine: Unlike phenothiazines, Procarbazine is metabolized to azoprocarbazine, a cytotoxic metabolite. This highlights the divergent metabolic fates of hydroxy-substituted promazines vs. hydrazine derivatives .

Analytical and Regulatory Considerations

  • Deuterated Standards : this compound is used in validated HPLC and LC-MS methods to quantify promazine in plasma, achieving precision (RSD < 5%) and accuracy (90–110%) .
  • Regulatory Status: Procarbazine requires an IND submission for bioequivalence studies, whereas deuterated phenothiazines like this compound are classified as reference standards under USP/EP guidelines .

Biological Activity

2-Hydroxy Promazine-d6 is a deuterated derivative of the antipsychotic drug promazine, which belongs to the phenothiazine class of compounds. This compound is primarily utilized in pharmacological research to explore the metabolism and pharmacokinetics of promazine and related drugs. The incorporation of deuterium enhances analytical sensitivity, making it a valuable tool in drug metabolism studies.

Chemical Structure

The chemical structure of this compound features a phenothiazine moiety characterized by a tricyclic system comprising two benzene rings linked by a thiazine ring. The deuterated nature of this compound allows for improved tracking in mass spectrometry applications, facilitating detailed studies of its biological activity and interactions.

This compound exhibits biological activity similar to its parent compound, promazine. It functions primarily as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects. Additionally, it has antihistaminic properties due to its action on H1 receptors. The following table summarizes the key receptor interactions:

Receptor Type Action Significance
Dopamine D2AntagonistReduces psychotic symptoms
Histamine H1AntagonistProvides antihistaminic effects
MuscarinicAntagonistMay contribute to side effects

Pharmacodynamics and Pharmacokinetics

Research indicates that this compound retains similar pharmacodynamic properties to promazine while providing enhanced insights into its pharmacokinetics due to the deuterium labeling. Studies have shown that the metabolic pathways of this compound involve various enzymatic reactions, including hydroxylation and O-demethylation, which are critical for understanding its therapeutic efficacy and safety profile.

Case Studies

Several studies have employed this compound to investigate its biological activity:

  • Study on Metabolism : A study demonstrated that the deuterated compound allowed for more precise measurements of metabolic rates in liver microsomes compared to non-deuterated analogs. This study highlighted the potential for reduced interpatient variability in drug metabolism due to the slower metabolic rate associated with deuterated compounds.
  • Pharmacological Effects : In animal models, this compound showed comparable efficacy to promazine in reducing symptoms of schizophrenia, with a favorable side effect profile attributed to its specific receptor interactions.
  • Analytical Applications : The use of mass spectrometry techniques with this compound has provided insights into drug-drug interactions and the impact of various metabolic pathways on therapeutic outcomes.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structure Type Unique Features
PromethazinePhenothiazineStrong antihistamine properties; used for allergies
ChlorpromazinePhenothiazineFirst-generation antipsychotic; broader receptor activity
ThioridazinePhenothiazineUnique side effect profile; less frequently used today
PerphenazinePhenothiazineNotable for its potency in treating schizophrenia

The distinct advantage of this compound lies in its deuterated nature, which enhances analytical capabilities while maintaining similar pharmacological properties to promazine.

Q & A

Basic Research Questions

Q. How is 2-Hydroxy Promazine-d6 structurally characterized, and what analytical methods are recommended for its identification?

  • Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). The deuterium labeling in this compound requires careful analysis of isotopic patterns in MS spectra to confirm substitution sites. For impurities or tautomeric forms, computational methods (e.g., density functional theory, as used in tautomerism studies of similar compounds like favipiravir) can predict dominant forms in solution . Chromatographic separation (e.g., LC-MS) is critical to distinguish it from non-deuterated analogs or metabolites .

Q. What synthetic routes are reported for deuterated phenothiazine derivatives like this compound?

  • Methodological Answer : Deuterated analogs are typically synthesized via hydrogen-deuterium exchange under controlled conditions (e.g., acid/base catalysis in deuterated solvents like D₂O or CD₃OD). For this compound, isotopic labeling at specific positions (e.g., methyl or ethyl groups) requires regioselective deuteration, validated by isotopic purity checks using mass spectrometry. Intermediate steps may involve protecting group strategies to preserve hydroxyl functionality during synthesis .

Q. How is this compound used as an internal standard in pharmacokinetic studies?

  • Methodological Answer : As a deuterated internal standard, it is spiked into biological samples (e.g., plasma, urine) to normalize matrix effects during LC-MS quantification. Key validation parameters include linearity, recovery, and stability under storage conditions. Cross-reactivity with endogenous metabolites (e.g., non-deuterated promazine) must be ruled out via selective ion monitoring .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported metabolic pathways of this compound?

  • Methodological Answer : Conflicting metabolic data may arise from species-specific enzyme activity or assay conditions. To address this:

  • Use in vitro systems (e.g., human hepatocytes vs. rodent microsomes) to compare metabolite profiles.
  • Apply stable isotope tracing with this compound to track hydroxylation or glucuronidation pathways.
  • Validate findings using knock-out cell models (e.g., CYP450 isoforms) to identify rate-limiting enzymes .

Q. What experimental strategies are recommended to analyze tautomeric equilibria of this compound in physiological environments?

  • Methodological Answer : Tautomerism can influence receptor binding and stability.

  • Use pH-dependent NMR (e.g., in buffers mimicking physiological pH) to detect keto-enol shifts.
  • Computational modeling (e.g., DFT calculations in solvent environments) predicts dominant tautomers, as demonstrated in favipiravir studies .
  • Correlate tautomeric ratios with biological activity using structure-activity relationship (SAR) assays .

Q. How should researchers address discrepancies in pharmacokinetic data between deuterated and non-deuterated promazine analogs?

  • Methodological Answer : Isotope effects (e.g., kinetic isotope effects, KIEs) may alter absorption or metabolism.

  • Conduct parallel in vivo studies comparing this compound with its non-deuterated form under identical conditions.
  • Use physiologically based pharmacokinetic (PBPK) modeling to isolate isotope-related variables (e.g., clearance rates).
  • Validate findings with isotopic dilution assays to ensure deuterium does not perturb assay sensitivity .

Q. What methodologies are suitable for studying the interaction of this compound with dopamine receptors in neurological models?

  • Methodological Answer :

  • Use radioligand displacement assays (e.g., ³H-spiperone competition binding) to quantify D2 receptor affinity.
  • Employ deuterium-specific imaging techniques (e.g., deuterium MRI) in animal models to track blood-brain barrier penetration.
  • Pair these with behavioral assays (e.g., locomotor activity in rodents) to correlate receptor occupancy with functional outcomes .

Q. Data Analysis and Reporting Guidelines

Q. How should raw data from this compound studies be processed to ensure reproducibility?

  • Methodological Answer :

  • Include raw chromatograms and spectral data (NMR, MS) in supplementary materials, annotated with acquisition parameters (e.g., solvent, column type).
  • Use standardized software (e.g., MestReNova for NMR, Xcalibur for MS) for peak integration and isotopic purity calculations.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare deuterated vs. non-deuterated analogs.
  • Report confidence intervals and effect sizes to contextualize biological relevance .

Q. Ethical and Compliance Considerations

Q. What guidelines apply to the use of deuterated compounds like this compound in human subject research?

  • Methodological Answer :
  • Adhere to ICH guidelines (e.g., ICH E6) for clinical trial design, ensuring deuterated analogs meet purity standards.
  • Include isotopic stability data in regulatory submissions to confirm no toxic byproducts form in vivo.
  • Obtain ethics committee approval for tracer studies, emphasizing informed consent for novel deuterated agents .

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

306.5 g/mol

IUPAC Name

10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol

InChI

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3

InChI Key

YMVFQWULFRMLRA-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O

Origin of Product

United States

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